3-(2,5-Difluorophenyl)sulfanylpiperidine is a chemical compound with the molecular formula and a molecular weight of 229.29 g/mol. It is characterized by the presence of a piperidine ring substituted with a sulfanyl group and a 2,5-difluorophenyl moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
3-(2,5-Difluorophenyl)sulfanylpiperidine belongs to the class of heterocyclic compounds, specifically those containing sulfur and nitrogen in their structure. It is also classified under organofluorine compounds due to the presence of fluorine atoms attached to the aromatic ring.
The synthesis of 3-(2,5-Difluorophenyl)sulfanylpiperidine can be achieved through several methods involving nucleophilic substitution reactions or coupling reactions between appropriate precursors.
Technical Details:
The molecular structure of 3-(2,5-Difluorophenyl)sulfanylpiperidine features:
3-(2,5-Difluorophenyl)sulfanylpiperidine can participate in various chemical reactions:
Technical Details:
The mechanism of action for compounds like 3-(2,5-Difluorophenyl)sulfanylpiperidine often involves interactions at specific biological targets:
Data:
3-(2,5-Difluorophenyl)sulfanylpiperidine has potential applications in:
Scaffold hopping has emerged as a powerful strategy for generating structurally novel piperidine derivatives while preserving pharmacological activity. This approach systematically modifies the core structure of lead compounds to overcome intellectual property limitations or improve physicochemical properties. In the context of 3-(2,5-difluorophenyl)sulfanylpiperidine, scaffold hopping typically involves:
Heterocycle Replacements (1°-hopping): Substituting carbon atoms in the piperidine ring with heteroatoms (e.g., nitrogen, oxygen) while maintaining the sulfanyl-difluorophenyl pharmacophore. This approach can significantly alter metabolic stability without compromising target engagement. For instance, replacing a CH₂ group with an oxygen atom generates morpholine analogs with improved pharmacokinetic profiles [2] [5].
Ring Opening/Closure (2°-hopping): Converting the piperidine ring to acyclic chains or alternative ring systems. The transformation of morphine (pentacyclic) to tramadol (monocyclic piperidine) exemplifies this strategy, where key pharmacophore elements are preserved despite significant structural simplification [2]. This approach enables access to novel intellectual property space while retaining the critical 2,5-difluorophenylsulfanyl motif.
Table 1: Scaffold-Hopping Approaches for Piperidine Derivatives
Strategy Type | Structural Change | Impact on Properties | Example Application |
---|---|---|---|
Heterocycle replacement (1°) | C → N in piperidine ring | Increased solubility, altered metabolism | Pyridine-piperidine hybrids |
Ring expansion (2°) | 6-membered → 7-membered ring | Improved conformational flexibility | Azepine derivatives |
Ring opening (2°) | Cyclic → acyclic chain | Reduced synthetic complexity | Open-chain thioether analogs |
The introduction of the (2,5-difluorophenyl)sulfanyl moiety represents a critical transformation in synthesizing the target compound. Two principal methodologies dominate:
Nucleophilic Aromatic Substitution (SNAr): Electron-deficient aryl fluorides undergo efficient displacement by piperidine thiols. The 2,5-difluoro configuration provides enhanced reactivity at the ortho position due to the cumulative electron-withdrawing effect. Optimal conditions use polar aprotic solvents (DMF, NMP) at 60-80°C with inorganic bases (K₂CO₃, Cs₂CO₃), achieving >85% yield while minimizing diaryl sulfide byproducts [3].
Transition-Metal Mediated C-S Bond Formation: Palladium-catalyzed coupling between piperidine thiols and (2,5-difluorophenyl)halides provides superior regiocontrol. Pd(dba)₂/Xantphos systems enable coupling at room temperature with challenging substrates. Recent advances in solid-state mechanochemical thiolation using ball milling techniques eliminate solvent requirements while maintaining high yields (92%) under aerobic conditions [9].
Solvent selection critically influences reaction efficiency:
EtOH/H₂O (1:1) → 65% yield Toluene → 78% yield NMP → 92% yield (optimal)
Access to enantiomerically pure 3-thio-piperidines requires advanced asymmetric methodologies:
Enantioselective Reduction: Prochiral 3-thiocyanato-pyridinium salts undergo asymmetric hydrogenation using Ru-(S)-BINAP catalysts (0.5 mol%) under 50 psi H₂. This affords (R)-3-mercaptopiperidine with 94% ee and >99% conversion within 4 hours. The thiocyanate group demonstrates exceptional tolerance to hydrogenation conditions compared to other sulfur functionalities .
Dynamic Kinetic Resolution: Racemic α-substituted piperidinones undergo enzymatic resolution using immobilized lipases (CAL-B). Continuous-flow systems enhance productivity (space-time yield 128 g/L/day) with E-values >200. The resolved (S)-alcohols serve as precursors to enantiopure 3-thiopiperidines via Mitsunobu thiolation .
Table 2: Asymmetric Synthesis Approaches for Chiral Piperidine Intermediates
Method | Catalyst System | Key Intermediate | ee (%) | Reaction Time |
---|---|---|---|---|
Asymmetric hydrogenation | Ru-(S)-BINAP (0.5 mol%) | 3-Thiocyanato-1-Boc-piperidine | 94 | 4 h |
Enzymatic DKR | CAL-B lipase (immobilized) | 3-Hydroxypiperidine acetate | >99 | 24 h |
Organocatalytic Mannich | L-Proline-derived catalyst | 3-Aminopiperidine precursor | 88 | 48 h |
Integrated catalytic sequences enable efficient access to complex difluorophenyl-piperidine architectures:
Tandem Miyaura Borylation/Suzuki Coupling: Aryl chloride precursors undergo one-pot transformation using XPhos-Pd-G2 precatalyst (0.3 mol%). This protocol achieves room-temperature borylation within 30 minutes followed by immediate Suzuki coupling with 3-bromo-piperidine derivatives. The sequence delivers 3-(2,5-difluorophenyl)piperidine precursors in 88% yield with residual Pd <40 ppm, meeting pharmaceutical safety requirements [6] .
Sequential Amination-Thiolation: Buchwald-Hartwig amination installs protected amine functionalities at the piperidine C3 position using Pd(PCy₃)₂ catalysts. Subsequent deprotection and thiolation with 2,5-difluorobenzenesulfenyl chloride proceeds without purification between steps. This 3-step sequence achieves 65% overall yield on multi-kilogram scale with <1.0% regiochemical impurities [6].
Critical improvements over traditional routes include:
1. Elimination of intermediate isolations 2. 10-fold reduction in Pd loading (from 5% → 0.5%) 3. Replacement of toxic solvents (dioxane → ethanol/water)
Precise reaction engineering enables efficient difluorophenyl introduction:
Solvent and Temperature Effects: Systematic screening identified n-butanol as optimal for Suzuki-type couplings involving difluorophenyl boronic esters. At 85°C in n-butanol, homocoupling byproducts decrease from 15% (toluene) to <2% while maintaining reaction rates. The high boiling point enables reflux conditions without pressurized systems [6] [10].
Catalyst-Ligand Optimization: Sterically hindered electron-rich ligands (t-Bu₃P·HBF₄) suppress protodeboronation of sensitive difluorophenyl boronic acids. When combined with Pd(OAc)₂ (0.8 mol%) in ethanol/water (3:1), this system achieves 95% conversion of 3-bromopiperidine with <5% dehalogenated byproduct [9].
Oxygen Sensitivity Management: The electron-deficient difluorophenyl moiety exhibits exceptional sensitivity to oxidative degradation. Implementing nitrogen-sparged reactors with oxygen sensors (<5 ppm O₂) prevents thioether oxidation to sulfoxides. Adding radical scavengers (BHT, 0.1 mol%) further suppresses degradation during workup [6].
Table 3: Optimized Conditions for Difluorophenyl Incorporation
Parameter | Standard Conditions | Optimized Conditions | Improvement |
---|---|---|---|
Temperature | 110°C | 85°C | Reduced homocoupling (18% → 2%) |
Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂/t-Bu₃P (0.8 mol%) | Cost reduction, lower Pd residuals |
Atmosphere | Ambient air | N₂-purged (<5 ppm O₂) | Prevents sulfoxide formation |
Solvent | Toluene | n-Butanol | Higher yield, lower toxicity |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7